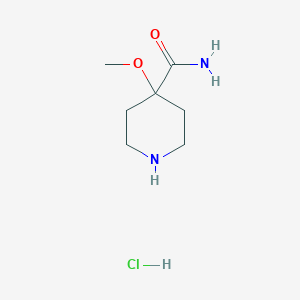![molecular formula C15H22BNO3 B1471000 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246698-15-5](/img/structure/B1471000.png)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Übersicht
Beschreibung
“N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a phenyl group attached to a propanamide group, with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the phenyl group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can undergo nucleophilic reactions due to the stronger electronegativity of oxygen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 373.27 . Its solubility in hot methanol is almost transparent .Wissenschaftliche Forschungsanwendungen
Crystal Structure and DFT Studies
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide and related compounds have been extensively studied for their crystal structures using X-ray diffraction and density functional theory (DFT). These studies provide insights into the molecular structures, conformational analyses, and physicochemical properties of these compounds. Such analyses are critical for understanding the chemical behavior and potential applications of these substances in various scientific fields (Huang et al., 2021).
Boronated Phosphonium Salts and Cytotoxicity Studies
Research has also delved into the synthesis and characterization of boronated phosphonium salts containing arylboronic acid and other similar groups. These studies are important for evaluating the cytotoxicity and cellular uptake of these compounds, which can have implications in medical and biological research, particularly in the context of targeting specific cellular functions or diseases (Morrison et al., 2010).
Applications in Sensing and Detection Technologies
Compounds with the this compound structure have been utilized in the development of sensors, particularly for the detection of hydrogen peroxide vapor. This application is significant in the field of explosive detection, where peroxide-based explosives are challenging to detect due to their chemical properties. The introduction of certain functional groups in these compounds enhances their sensing performance, making them valuable tools in security and environmental monitoring (Fu et al., 2016).
Synthesis and Application in Organic Chemistry
These compounds are also key intermediates in organic synthesis. Studies focus on developing efficient synthesis methods and exploring their potential applications in creating novel chemical entities. This research is fundamental to expanding the toolkit available to chemists for designing and synthesizing new compounds with specific desired properties (Takagi & Yamakawa, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures are often used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom in the compound forms a covalent bond with a transition metal catalyst, facilitating the cross-coupling reaction.
Biochemical Pathways
It is known that boronic acids and their derivatives play a crucial role in various organic synthesis reactions, including the suzuki-miyaura cross-coupling reaction .
Result of Action
It is known that boronic acids and their derivatives are crucial in facilitating cross-coupling reactions in organic synthesis .
Action Environment
It is known that factors such as temperature, ph, and the presence of a transition metal catalyst can significantly influence the efficacy and stability of boronic acids and their derivatives in cross-coupling reactions .
Biochemische Analyse
Biochemical Properties
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes . The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the catalytic sites of the enzymes, facilitating the transfer of functional groups and enhancing the efficiency of the reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it has been reported to impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the context of the reaction . For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies have also shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm. Beyond this range, the risk of toxicity increases significantly, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For instance, it can enhance the activity of enzymes involved in the synthesis of essential biomolecules, thereby increasing the overall metabolic output of cells. Additionally, this compound can affect the levels of specific metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and other binding proteins.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize to specific compartments within the cell, such as the mitochondria, endoplasmic reticulum, and Golgi apparatus . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is also influenced by its chemical properties, such as solubility and affinity for specific cellular components.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZLABSDSKGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
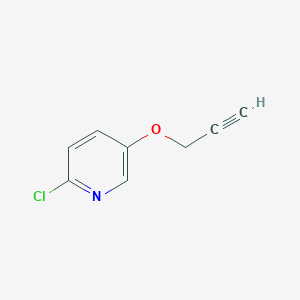
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)
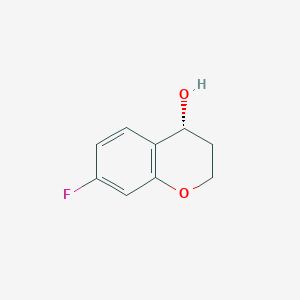



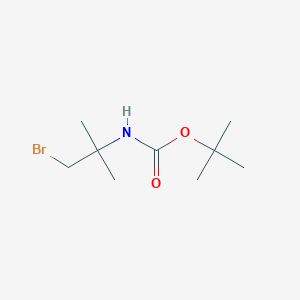
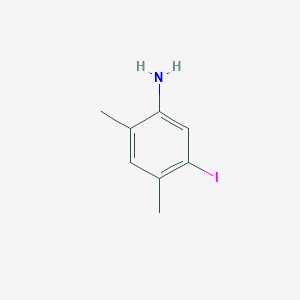
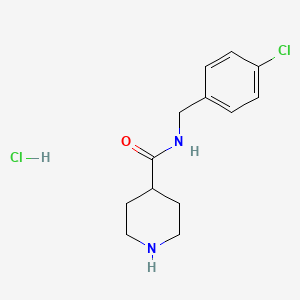
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
